molecular formula C20H17F2NO4 B1600736 (2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid CAS No. 203866-21-1

(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid

Cat. No. B1600736
CAS RN: 203866-21-1
M. Wt: 373.3 g/mol
InChI Key: QLKUZDLPWHCYAO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Df-Pyr-COOH, is a synthetic organic compound used in the laboratory setting for a variety of purposes. It is a white, crystalline solid that is soluble in most organic solvents, such as dichloromethane and dimethylformamide. It is a derivative of the amino acid pyrrolidine and is a common intermediate in the synthesis of other molecules. Fmoc-Df-Pyr-COOH has a wide range of applications in the laboratory, from drug synthesis to biochemistry and physiology.

Scientific Research Applications

Protection of Hydroxy-Groups

  • Application : The Fmoc group, including its derivatives like (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, is used for protecting hydroxy-groups in various chemical syntheses. This method is particularly useful when working with acid- and base-labile protecting groups. The Fmoc group can be removed conveniently, maintaining the integrity of other sensitive groups in the compound (Gioeli & Chattopadhyaya, 1982).

Synthesis of Peptide Alcohols

  • Application : Fmoc-protected compounds are used in the solid-phase synthesis of peptide alcohols. This approach is beneficial for creating specific peptide sequences with tailored properties, like in the synthesis of Octreotide (Hsieh, Wu, & Chen, 1998).

NMR Applications in Peptide Synthesis

  • Application : Fmoc-protected amino acids, including variants like (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, are used to incorporate distinct conformational preferences in peptides. These peptides can be detected sensitively using 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Nonlinear Optical Chromophore Synthesis

  • Application : Fmoc-protected compounds are instrumental in the synthesis of nonlinear optical (NLO) chromophores. This process involves complex chemical syntheses, where the Fmoc group plays a critical role in protecting specific functional groups (Huang, Zhang, Dalton, & Weber, 2000).

Role in Solid-Phase Peptide Synthesis

  • Application : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for protecting amino acids. This method allows for the efficient and accurate construction of peptide chains, which is crucial in biochemical research and drug development (Fields & Noble, 2009).

Safety And Hazards

Safety data sheets indicate that it is for research use only and not for human or veterinary use .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKUZDLPWHCYAO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453227
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid

CAS RN

203866-21-1
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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